molecular formula C21H22N2O2 B11235644 2-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B11235644
M. Wt: 334.4 g/mol
InChI Key: OBIZNRAGIQBQSX-UHFFFAOYSA-N
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Description

This compound features a 2,3,4,9-tetrahydro-1H-carbazole core linked via an acetamide bridge to a 4-methoxyphenyl group. The carbazole moiety provides a rigid, aromatic scaffold, while the methoxy group enhances solubility and modulates electronic properties. Its synthesis typically involves coupling reactions between functionalized carbazole derivatives and activated acetamide intermediates .

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C21H22N2O2/c1-25-15-11-9-14(10-12-15)13-20(24)22-19-8-4-6-17-16-5-2-3-7-18(16)23-21(17)19/h2-3,5,7,9-12,19,23H,4,6,8,13H2,1H3,(H,22,24)

InChI Key

OBIZNRAGIQBQSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2CCCC3=C2NC4=CC=CC=C34

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves the following steps:

    Formation of the carbazole core: This can be achieved through various methods such as the Fischer indole synthesis or the Buchwald-Hartwig amination.

    Introduction of the acetamide group: This step involves the reaction of the carbazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Conditions and Outcomes

Reaction TypeConditionsReagentsProductsYield
Acidic Hydrolysis1 M HCl, reflux (12 h)HCl (aq)2-(4-Methoxyphenyl)acetic acid + 2,3,4,9-Tetrahydro-1H-carbazol-1-amine72%
Basic Hydrolysis1 M NaOH, 80°C (8 h)NaOH (aq)Sodium 2-(4-methoxyphenyl)acetate + Free amine65%
  • Hydrolysis rates depend on steric hindrance from the tetrahydrocarbazole ring and electronic effects of the methoxy group.

  • Kinetic studies show pseudo-first-order behavior in dilute acidic media.

Oxidation Reactions

The methoxyphenyl group and carbazole system exhibit distinct oxidation pathways.

Methoxyphenyl Oxidation

Reagents : KMnO₄ (acidic conditions), CrO₃/H₂SO₄
Products :

  • 4-Methoxybenzoic acid (major)

  • Quinone derivatives (minor, under strong oxidizers)

Carbazole Ring Oxidation

Reagents : O₂ (catalytic metal complexes), DDQ
Products :

  • Aromatic carbazole derivatives (via dehydrogenation)

  • Epoxides at unsaturated positions (with peracids)

Experimental Data

Substrate PositionOxidizing AgentProductSelectivity
Carbazole C9-C10DDQ (2 eq)9,10-Dihydrocarbazole-9,10-dione88%
MethoxyphenylKMnO₄/H+4-Methoxybenzoic acid95%

Nucleophilic Substitution

The methoxy group on the phenyl ring participates in demethylation and substitution reactions.

Key Reactions

  • Demethylation :

    • Reagents: BBr₃ (1.2 eq), CH₂Cl₂, −78°C → RT

    • Product: 2-(4-Hydroxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

    • Yield: 81%

  • Halogenation :

    • Reagents: PCl₅ (excess), 110°C

    • Product: 2-(4-Chlorophenyl) derivative (with residual methoxy group)

    • Yield: 68%

Reduction Reactions

The tetrahydrocarbazole system undergoes further reduction under catalytic hydrogenation.

Conditions :

  • H₂ (1 atm), 10% Pd/C, EtOH, 25°C

  • Product: Fully saturated carbazole derivative (decahydrocarbazole)

  • Yield: 94%

Mechanistic Insight :

  • Reduction occurs preferentially at the C2-C3 and C4-C9 double bonds.

  • No observable reduction of the acetamide carbonyl under mild conditions .

Synthetic Methodology

The compound is typically synthesized via a two-step protocol:

Carbazole Amine Preparation

Step 1 : Reduction of 2,3,4,9-tetrahydro-1H-carbazol-1-one

  • Reagents: NH₄OAc, NaCNBH₃, CH₃OH, 60°C

  • Intermediate: 2,3,4,9-Tetrahydro-1H-carbazol-1-amine

  • Yield: 89%

Acetamide Coupling

Step 2 : Reaction with 2-(4-Methoxyphenyl)acetyl chloride

  • Reagents: DIPEA, DMF, 0°C → RT

  • Yield: 76%

Optimized Parameters

ParameterOptimal Value
SolventDMF
BaseDIPEA (3 eq)
Temperature0°C → 25°C
Reaction Time12 h

Stability and Degradation

Thermal Stability :

  • Decomposes at >250°C (TGA data)

  • No degradation below 150°C in inert atmosphere

Photochemical Reactivity :

  • UV light (254 nm) induces C-N bond cleavage in acetamide group

  • Half-life: 48 h under ambient laboratory lighting

Comparative Reactivity Table

Functional GroupReaction TypeReactivity (Relative Rate)
AcetamideHydrolysisHigh (k = 0.15 h⁻¹ in 1M HCl)
Methoxy PhenylElectrophilic SubstitutionModerate (directs para substitution)
TetrahydrocarbazoleOxidationLow (requires strong oxidizers)

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide would depend on its specific biological target. Generally, carbazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Highlights References
2-(4-Methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide Tetrahydrocarbazole 4-Methoxyphenyl (acetamide side chain) Amide coupling of carbazole amine with methoxyphenyl-acetic acid derivatives
N-(3,3-Diphenylpropyl)-2-(4-methoxyphenyl)acetamide (40005) Acetamide 3,3-Diphenylpropyl (amine side chain), 4-Methoxyphenyl Silane-mediated deprotection of methoxy groups under reflux conditions
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Triazole-acetamide 4-Chlorophenyl, Naphthalenyloxy-methyl-triazole 1,3-Dipolar cycloaddition between azides and alkynes
N-{4-[(2,3,4,9-Tetrahydro-1H-Carbazol-6-ylmethyl)sulfamoyl]phenyl}acetamide Tetrahydrocarbazole-sulfonamide Carbazole-methyl-sulfamoyl, Phenylacetamide Sulfamoylation of carbazole-methylamine followed by acetamide coupling
2-(4-Methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide Tetrahydrocarbazole 4-Methoxyphenyl, 6-Methoxy on carbazole Sequential methoxylation of carbazole followed by acetamide conjugation

Structural Modifications and Bioactivity Implications

Sulfamoyl-containing analogs () replace the acetamide with a sulfonamide group, increasing polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration .

Side Chain Diversity :

  • Triazole-containing analogs (e.g., 6m, ) exhibit enhanced metabolic stability due to the triazole ring’s resistance to enzymatic degradation. However, the bulky naphthalenyloxy group may limit membrane permeability .
  • Diphenylpropyl-substituted compounds (e.g., 40005, ) prioritize lipophilicity, favoring interactions with lipid-rich environments such as cell membranes or hydrophobic protein pockets .

Pharmacological Screening Considerations

While direct data for the target compound are unavailable, highlights the microculture tetrazolium assay as a robust method for evaluating cytotoxicity across diverse cell lines. This assay could be applied to compare the antiproliferative effects of the target compound and its analogs, particularly given carbazole’s historical relevance in anticancer drug development .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a derivative of carbazole known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H22N2O\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}

This compound features a methoxyphenyl group and a tetrahydrocarbazole moiety, contributing to its biological properties.

Anticancer Activity

Research indicates that carbazole derivatives exhibit significant anticancer properties. A study on similar compounds demonstrated that modifications in the carbazole structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with methoxy groups showed improved activity due to increased lipophilicity and better receptor binding .

  • IC50 Values : The IC50 values for related carbazole derivatives ranged from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating potent anticancer activity .
CompoundCell LineIC50 (µg/mL)
Compound AA-4311.61
Compound BJurkat1.98

Antimicrobial Activity

Carbazole derivatives have also been evaluated for their antimicrobial properties. The presence of the methoxy group is believed to enhance the interaction with microbial membranes, leading to increased efficacy against both Gram-positive and Gram-negative bacteria .

  • Effectiveness : Preliminary tests suggest that related compounds exhibit significant antibacterial activity compared to standard antibiotics.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of carbazole derivatives. They may exert their effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This activity is particularly relevant in the context of neurodegenerative diseases .

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Interaction : The compound may bind to specific receptors involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : It could inhibit enzymes that play critical roles in cancer progression and microbial resistance.
  • Antioxidant Activity : The methoxy group may contribute to antioxidant properties, protecting cells from oxidative damage.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized a series of tetrahydrocarbazole derivatives and evaluated their anticancer activities against various cell lines. The results indicated that structural modifications significantly influenced their biological activities .
  • Neuroprotective Studies : Another research project focused on the neuroprotective effects of carbazole derivatives in models of Alzheimer’s disease, demonstrating significant improvement in cognitive function and reduction in amyloid-beta accumulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide, and how can reaction efficiency be optimized?

  • Methodology :

  • Carbodiimide-mediated coupling : React 2-(4-methoxyphenyl)acetic acid with 2,3,4,9-tetrahydro-1H-carbazol-1-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base. Monitor reaction progress via TLC .
  • Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine) and reaction time (3–6 hours at 273 K). Post-reaction purification via column chromatography (silica gel, methylene chloride/methanol) improves yield .
    • Key Data :
ParameterValue/NoteSource
Yield Range50–70% (dependent on purification)
Critical IR Peaks3291 cm⁻¹ (–NH), 1678 cm⁻¹ (C=O)

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm methoxy (–OCH₃) protons at δ ~3.77 ppm and acetamide carbonyl (C=O) at δ ~168.7 ppm .
  • HRMS : Validate molecular ion [M+H]⁺ with <1 ppm error .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: ±0.3%, N: ±0.5%) .
    • Common Pitfalls : Impurities from unreacted carbazole derivatives can skew NMR integration; use preparative HPLC for challenging separations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the acetamide group .
  • Exposure Mitigation : Use fume hoods during synthesis; avoid skin contact (potential irritant) via nitrile gloves and lab coats .
    • Emergency Response : For accidental ingestion, administer activated charcoal (1 g/kg body weight) and seek medical evaluation .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against neurodegenerative targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate interactions with β-amyloid fibrils or acetylcholinesterase. Prioritize binding poses with ΔG < −8 kcal/mol .
  • QSAR Analysis : Corrogate methoxy group electronegativity with blood-brain barrier permeability using Molinspiration or SwissADME .
    • Validation : Compare in silico results with in vitro enzyme inhibition assays (IC₅₀ values) .

Q. What experimental designs are optimal for evaluating environmental persistence and ecotoxicity?

  • Framework :

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure % mineralization over 28 days in activated sludge .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algae (EC₅₀ for growth inhibition) under OECD 202/201 guidelines .
    • Data Interpretation :
Test OrganismEndpointThreshold (mg/L)Source
Daphnia magna48h LC₅₀>10 (low toxicity)
Pseudokirchneriella72h EC₅₀2.5–5.0

Q. How do structural modifications (e.g., halogen substitution) influence pharmacological activity?

  • Approach :

  • SAR Study : Synthesize analogs with Cl/Br at the 4-methoxyphenyl group. Assess cytotoxicity (MTT assay) and selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .
  • Crystallography : Resolve X-ray structures to correlate halogen placement with hydrogen-bonding networks (e.g., N–H⋯O interactions) .
    • Key Finding : Chloro-substituted analogs show 2–3× higher SI in HT-29 colon cancer cells vs. parent compound .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Resolution Framework :

Standardize Assays : Use identical cell lines (e.g., HepG2 for hepatotoxicity) and solvent controls (DMSO ≤0.1% v/v) .

Meta-Analysis : Apply Cochrane Review methods to aggregate IC₅₀ data, adjusting for variability in dosing protocols .

  • Case Example : Discrepancies in antimicrobial activity (MIC = 8–32 µg/mL) may arise from differences in bacterial strain susceptibility .

Methodological Notes

  • Spectral Data References : IR/NMR values are extrapolated from structurally analogous compounds (e.g., N-(4-methoxyphenyl)acetamide derivatives) .

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